molecular formula C20H24N2O B12013260 alpha,alpha-Diphenyl-1-pyrrolidinebutyramide CAS No. 95554-70-4

alpha,alpha-Diphenyl-1-pyrrolidinebutyramide

Cat. No.: B12013260
CAS No.: 95554-70-4
M. Wt: 308.4 g/mol
InChI Key: VXWAVUPGQYWEGT-UHFFFAOYSA-N
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Description

2,2-diphenyl-4-(1-pyrrolidinyl)butanamide is an organic compound with the molecular formula C20H24N2O It is a member of the amide family and contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-4-(1-pyrrolidinyl)butanamide typically involves the reaction of 2,2-diphenylbutanoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of 2,2-diphenyl-4-(1-pyrrolidinyl)butanamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-4-(1-pyrrolidinyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The amide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

2,2-diphenyl-4-(1-pyrrolidinyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2,2-diphenyl-4-(1-pyrrolidinyl)butanamide involves its interaction with specific molecular targets. The pyrrolidine ring and the amide group play crucial roles in its binding to target proteins or enzymes. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,2-diphenylbutanamide: Lacks the pyrrolidine ring, making it less versatile in terms of biological activity.

    4-(1-pyrrolidinyl)butanamide: Lacks the diphenyl groups, which may affect its stability and reactivity.

    N-phenyl-2,2-diphenylbutanamide: Contains a phenyl group instead of the pyrrolidine ring, leading to different chemical properties.

Uniqueness

2,2-diphenyl-4-(1-pyrrolidinyl)butanamide is unique due to the presence of both the diphenyl groups and the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

95554-70-4

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

2,2-diphenyl-4-pyrrolidin-1-ylbutanamide

InChI

InChI=1S/C20H24N2O/c21-19(23)20(17-9-3-1-4-10-17,18-11-5-2-6-12-18)13-16-22-14-7-8-15-22/h1-6,9-12H,7-8,13-16H2,(H2,21,23)

InChI Key

VXWAVUPGQYWEGT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N

Origin of Product

United States

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